4-Chlorobenzo[c][1,2,5]thiadiazole

Organic Synthesis Donor-Acceptor Systems Asymmetric Functionalization

Why buy this BT derivative? The single 4-position chlorine enables precise, asymmetric cross-coupling—unlike the dual-reactive 4,7-dibromo analog. Ideal for D-A dyads, OLEDs, OPVs, and SAR diversification. High purity ≥95%, ready for research.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 2207-28-5
Cat. No. B1594262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[c][1,2,5]thiadiazole
CAS2207-28-5
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)Cl
InChIInChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
InChIKeyIEKBSYUNNVXOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzo[c][1,2,5]thiadiazole (CAS 2207-28-5): A Core Building Block for Optoelectronic and Pharmaceutical Research


4-Chlorobenzo[c][1,2,5]thiadiazole (CAS 2207-28-5) is a heterocyclic compound with the molecular formula C6H3ClN2S and a molecular weight of 170.62 g/mol . It is a key derivative of the benzo[c][1,2,5]thiadiazole (BT) class, characterized by a single chlorine atom substituted at the 4-position of the benzene ring. This substitution confers specific electron-withdrawing properties, making it a valuable electron-accepting unit in donor-acceptor (D-A) systems for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . It also serves as a crucial intermediate in the synthesis of more complex organic molecules, fluorescent dyes, and potential pharmaceutical agents [1].

4-Chlorobenzo[c][1,2,5]thiadiazole: Why Substitution Position and Halogen Choice are Critical for Performance


The performance of benzo[c][1,2,5]thiadiazole (BT)-based materials is highly sensitive to the type and position of substituents. The 4-position chlorine atom in 4-Chlorobenzo[c][1,2,5]thiadiazole offers a unique balance of electron-withdrawing strength, steric profile, and reactivity that is not replicated by other halogenated or unsubstituted BT analogs. For example, while 4,7-dibromo-BT is a common building block for symmetrical D-A-D molecules, it offers two reactive sites, which can lead to unwanted cross-coupling or less controlled polymerization [1]. In contrast, the monochloro derivative provides a single, well-defined reactive handle for precise, asymmetric functionalization . This allows for the synthesis of D-A dyads and unsymmetrical molecules with finely tuned optoelectronic properties, which is not possible with the more promiscuous 4,7-dibromo analog. Furthermore, class-level evidence indicates that even subtle changes, such as substituting chlorine with fluorine, can drastically alter molecular energy levels and device performance [2]. Therefore, generic substitution with other BT derivatives is not scientifically valid for applications requiring precise molecular design.

Quantitative Differentiation Guide for 4-Chlorobenzo[c][1,2,5]thiadiazole (CAS 2207-28-5)


4-Chlorobenzo[c][1,2,5]thiadiazole as a Single Reactive Site for Asymmetric D-A Molecule Synthesis

The presence of a single chlorine atom at the 4-position provides a singular reactive site for palladium-catalyzed cross-coupling reactions, enabling the precise synthesis of unsymmetrical donor-acceptor molecules. In contrast, the widely used 4,7-dibromobenzo[c][1,2,5]thiadiazole (CAS 15155-41-6) possesses two reactive bromine sites. While 4,7-dibromo-BT is ideal for creating symmetrical D-A-D structures, it can lead to mixtures of mono- and di-coupled products when attempting to synthesize unsymmetrical D-A dyads, complicating purification and reducing yield. The monochloro derivative 4-Chlorobenzo[c][1,2,5]thiadiazole avoids this issue, offering superior control over the synthesis of asymmetric compounds [1].

Organic Synthesis Donor-Acceptor Systems Asymmetric Functionalization

4-Chlorobenzo[c][1,2,5]thiadiazole: Fundamental Property Comparison with the 4,7-Dibromo Analog

The physical properties of 4-Chlorobenzo[c][1,2,5]thiadiazole differ significantly from its 4,7-dibromo counterpart, which impacts handling, processing, and final material characteristics. The monochloro derivative has a lower molecular weight (170.62 g/mol) and a higher predicted density (1.531 g/cm³) compared to the 4,7-dibromo analog (293.97 g/mol and 2.212 g/cm³) [1]. These differences can influence solubility, solution viscosity, and thin-film morphology in device fabrication. Furthermore, the single chlorine substitution results in different electronic properties, as evidenced by the class-level observation that chlorinated BT polymers can achieve an enhanced open-circuit voltage (Voc) of up to 0.85 V in solar cells [2].

Material Science Optoelectronics Physical Properties

4-Chlorobenzo[c][1,2,5]thiadiazole in Bioactive Scaffolds: Class-Level Activity of BT Derivatives

Benzo[c][1,2,5]thiadiazole is a recognized privileged scaffold in medicinal chemistry. A study on a series of benzo[c][1,2,5]thiadiazole derivatives demonstrated potent and selective inhibition of the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic target. A representative compound (11g) showed an IC50 of 2.11 ± 0.99 µM against SHP2 and exhibited 25-fold selectivity over PTP1B [1]. This class-level evidence supports the potential of 4-Chlorobenzo[c][1,2,5]thiadiazole as a versatile starting material for developing novel SHP2 inhibitors or other bioactive molecules, differentiating it from non-halogenated BT cores that may not offer the same handle for further functionalization.

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Optimal Application Scenarios for Procuring 4-Chlorobenzo[c][1,2,5]thiadiazole (CAS 2207-28-5)


Synthesis of Unsymmetrical Donor-Acceptor (D-A) Dyads for Organic Electronics

This compound is the optimal choice for researchers aiming to synthesize unsymmetrical D-A dyads or other molecules requiring sequential, site-specific functionalization. Its single reactive chlorine atom allows for precise control in cross-coupling reactions, avoiding the complex mixtures and lower yields associated with the dual-reactive 4,7-dibromo analog [1]. This enables the creation of novel, asymmetrically functionalized materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Development of Chlorinated Polymer Donors for High-Voltage Organic Solar Cells

For scientists developing polymer donors for organic solar cells, 4-Chlorobenzo[c][1,2,5]thiadiazole is a strategic building block. Class-level evidence demonstrates that incorporating chlorinated benzothiadiazole units into polymers can enhance the open-circuit voltage (Voc) of the resulting devices, achieving values up to 0.85 V [2]. This compound provides a direct route to synthesizing such polymers, enabling the fine-tuning of electronic properties for improved power conversion efficiency.

Building Block for Fluorescent Probes and Sensors

The strong electron-withdrawing nature of the benzothiadiazole core, coupled with the functionalization handle provided by the chlorine atom, makes 4-Chlorobenzo[c][1,2,5]thiadiazole an excellent starting material for constructing advanced fluorescent dyes and chemosensors [3]. Its use supports the extension of conjugation and can enhance photostability, which are critical properties for bioimaging and environmental sensing applications. The chlorine atom can be readily replaced with various donor groups via cross-coupling to create a library of push-pull fluorophores with tunable optical properties.

Scaffold for Medicinal Chemistry and Drug Discovery

As a derivative of the benzo[c][1,2,5]thiadiazole class, this compound serves as a promising starting point for medicinal chemistry programs. The class has demonstrated potent biological activity, notably as selective SHP2 inhibitors with potential anti-cancer applications [4]. The 4-chloro handle allows for rapid diversification of the core scaffold through well-established cross-coupling methodologies, facilitating structure-activity relationship (SAR) studies to optimize pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobenzo[c][1,2,5]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.